Kisspeptin-10, rat
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Overview
Description
Kisspeptin-10 is a peptide encoded by the Kiss 1 gene, also known as metastin. It plays a crucial role in various physiological processes, including the regulation of reproductive functions, metabolism, and cardiovascular health. Kisspeptin-10 is a shorter form of the kisspeptin peptide, consisting of ten amino acids. It has been extensively studied in rats to understand its effects on different biological systems .
Biochemical Analysis
Biochemical Properties
Kisspeptin-10, rat, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a ligand for the rodent kisspeptin receptor (KISS1, GPR54) . It also interacts with other neuropeptides such as neurokinin B, dynorphin A, proopiomelanocortin, the cocaine- and amphetamine-regulated transcript, agouti-related peptide, and neuropeptide Y .
Cellular Effects
This compound, has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it alters the morphology and structure of myocardial cells . It also affects serum metabolite levels and the expression of genes and proteins in heart tissues .
Molecular Mechanism
The molecular mechanism of action of this compound, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to its cognate receptor, KISS1R, on GnRH neurons and stimulates their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound, vary with different dosages in animal models . For instance, it has been observed that there are many irregular wavy contractions through HE staining and increased fibrosis around the heart cells through Masson staining after treatment with this compound .
Metabolic Pathways
This compound, is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it has been found to alter serum metabolite levels, affecting amino acids, carbohydrate metabolites, organic acids, and other metabolites .
Transport and Distribution
This compound, is transported and distributed within cells and tissues
Subcellular Localization
It is known that this compound, is expressed in peripheral tissues involved in metabolic functions
Preparation Methods
Synthetic Routes and Reaction Conditions: Kisspeptin-10 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of kisspeptin-10 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification process is also scaled up using preparative HPLC systems. Quality control measures, including mass spectrometry and amino acid analysis, ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: Kisspeptin-10 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), N-hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin
Purification Reagents: Solvents such as acetonitrile and water for HPLC purification
Major Products: The primary product of these reactions is the purified kisspeptin-10 peptide. During degradation, smaller peptide fragments and individual amino acids are formed .
Scientific Research Applications
Kisspeptin-10 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in regulating reproductive functions, including the onset of puberty and fertility.
Medicine: Explored for its potential therapeutic applications in treating reproductive disorders, cardiovascular diseases, and metabolic conditions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Kisspeptin-10 exerts its effects by binding to the G-protein-coupled receptor GPR54, also known as the kisspeptin receptor. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the release of calcium ions (Ca2+). These pathways contribute to the regulation of hormone release, neuroendocrine functions, and anti-metastatic effects .
Comparison with Similar Compounds
Kisspeptin-54: A longer form of the kisspeptin peptide with similar biological functions.
Kisspeptin-13: Another shorter form of kisspeptin with comparable effects on insulin secretion and reproductive functions.
Uniqueness: Kisspeptin-10 is unique due to its shorter length, which allows for easier synthesis and purification. It retains the essential biological activities of longer kisspeptin peptides, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H83N17O15/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPGTDOCSYBNFC-INXYWQKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H83N17O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.